molecular formula C16H17NO B3877806 3,4-dimethyl-N-(4-methylphenyl)benzamide

3,4-dimethyl-N-(4-methylphenyl)benzamide

Cat. No.: B3877806
M. Wt: 239.31 g/mol
InChI Key: UTMHMVRIQVFQML-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. Benzamides are a significant class of compounds known to serve as core structures in the development of bioactive molecules and are frequently explored for their potential as modulators of various biological targets . The molecular structure features substituted aromatic rings, a common motif in drug discovery. Related compounds, such as those with methyl substituents on the phenyl rings, have been the subject of crystallographic studies to understand their three-dimensional conformation and intermolecular interactions, such as hydrogen bonding that forms infinite chains in the solid state . This structural information is valuable for researchers in the design of compounds with tailored physical and chemical properties. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

3,4-dimethyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-4-8-15(9-5-11)17-16(18)14-7-6-12(2)13(3)10-14/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMHMVRIQVFQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-methylphenyl)benzamide typically involves the acylation of 3,4-dimethylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solvents such as acetonitrile (MeCN) is common due to its ability to dissolve both reactants and products efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: 3,4-dimethylbenzoic acid

    Reduction: 3,4-dimethylaniline

    Substitution: Various halogenated derivatives depending on the halogen used

Scientific Research Applications

3,4-dimethyl-N-(4-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methyl groups on the benzene ring can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Activities References
3,4-Dimethyl-N-(4-methylphenyl)benzamide 3,4-dimethylbenzoyl; 4-methylphenylamide ~269.34 g/mol† High lipophilicity; potential H-bonding N/A
2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide 2,4-dimethylbenzenesulfonyl; 4-methylphenylamide ~289.36 g/mol Twisted S–N bond (torsion: -48.3° to -75.7°); N–H∙∙∙O(S) hydrogen bonding
3,5-Dibromo-2-(3,4-dichlorobenzoylamino)-N-(4-methylphenyl)benzamide 3,5-Br; 2-(3,4-Cl-benzoylamino); 4-methylphenylamide ~554.57 g/mol IR: NH (3260 cm⁻¹), C=O (1650 cm⁻¹); halogen-enhanced steric effects
3,4-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide 3,4-dimethylbenzoyl; 4-methylthiazole ~287.36 g/mol Thiazole moiety alters electronic profile; GHS-listed safety data
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide Benzamide; 4-methylphenyl-thiazolidinone ~326.42 g/mol Antiproliferative activity (769-P cells); induces G1 arrest

†Calculated based on formula C₁₆H₁₇NO.

Physicochemical and Structural Comparisons

  • Functional Group Influence: Sulfonamides vs. Benzamides: Sulfonamides (e.g., 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide) exhibit twisted S–N bonds (torsion angles: -48.3° to -75.7°) and N–H∙∙∙O hydrogen bonding, contrasting with benzamides’ planar amide bonds. This difference impacts solubility and crystal packing .
  • Biological Activity: Thiazole- and thiazolidinone-containing derivatives (e.g., ) demonstrate enhanced bioactivity, such as antiproliferative effects in renal cancer cells. The 4-methylphenyl group in thiazolidinones is critical for apoptosis induction, suggesting structural optimization opportunities for the target compound .
  • Synthetic Routes :

    • The target compound is likely synthesized via conventional amide coupling (e.g., acid chloride + amine), similar to methods described for 3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide (). Sulfonamide analogues require chlorosulfonic acid intermediates (), a route distinct from benzamide synthesis .

Q & A

Q. What are the standard synthetic protocols for 3,4-dimethyl-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3,4-dimethylbenzoic acid with 4-methylaniline using activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). A two-step approach is common:

  • Step 1: Acid activation to form the acyl chloride.
  • Step 2: Amidation with 4-methylaniline under inert conditions (e.g., N₂ atmosphere).
    Optimization: Yield improvements are achieved by controlling temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 acid:amine). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What crystallographic techniques are recommended for structural elucidation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation from ethanol or acetone.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement: SHELXL for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen positions are geometrically idealized .
    Example Data Table:
ParameterValue
Space groupP 1
R-factor< 0.05
CCDC Deposition2XXXXX (hypothetical)

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for analogs of this compound?

Methodology:

  • Analog Synthesis: Introduce substituents (e.g., halogens, methoxy groups) on the benzamide or aniline rings.
  • Biological Assays: Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, A549).
  • Computational Modeling: Use DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity. Key Finding: Methyl groups at the 3,4-positions enhance lipophilicity, improving membrane permeability .

Q. How can contradictory bioactivity data between studies be resolved?

Analysis Workflow:

Reproducibility Check: Confirm purity (>95% via HPLC) and solvent effects (DMSO vs. aqueous buffers).

Target Validation: Use CRISPR knockouts or inhibitors to verify specificity.

Data Normalization: Compare IC₅₀ values against positive controls (e.g., doxorubicin for cytotoxicity).
Case Study: Discrepancies in antiproliferative activity may arise from differences in cell culture conditions (e.g., serum concentration, passage number) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular Docking: AutoDock Vina or Glide to simulate interactions with protein active sites (e.g., EGFR kinase).
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability.
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with Tyr-104 residue).
    Validation: Cross-check with experimental IC₅₀ values and mutagenesis studies .

Methodological Challenges

Q. How can regioselectivity issues during functionalization of the benzamide core be addressed?

Strategies:

  • Directing Groups: Introduce temporary substituents (e.g., boronate esters) to guide electrophilic substitution.
  • Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to block reactive sites.
    Example: Selective bromination at the 5-position is achieved using NBS in DMF at 0°C .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

  • LC-MS/MS: Monitor hydrolytic cleavage of the amide bond in simulated gastric fluid (pH 1.2).
  • NMR Stability Studies: Track structural changes in PBS (pH 7.4) over 24 hours.
    Key Insight: Degradation products (e.g., 3,4-dimethylbenzoic acid) may contribute to off-target effects .

Key Citations

  • Structural refinement: SHELXL
  • Synthetic protocols: Multi-step amidation
  • SAR/biological assays: Thiadiazole analogs
  • Computational modeling: DFT/MD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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